molecular formula C6H9IO2 B13107558 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- CAS No. 129352-62-1

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Cat. No.: B13107558
CAS No.: 129352-62-1
M. Wt: 240.04 g/mol
InChI Key: CNMFJHXOSFLPLM-UHFFFAOYSA-N
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Description

4-(Iodomethyl)tetrahydro-2H-pyran-2-one is an organic compound with the molecular formula C6H9IO2. It is a derivative of tetrahydropyran, featuring an iodomethyl group attached to the fourth carbon of the tetrahydropyran ring.

Preparation Methods

4-(Iodomethyl)tetrahydro-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone. The reaction mixture is refluxed, and the product is isolated through extraction and purification processes . The detailed steps are as follows:

  • A mixture of 4-(methanesulfonyloxymethyl)tetrahydropyran and sodium iodide in acetone is refluxed for several hours.
  • The reaction mixture is cooled and filtered.
  • The resulting solid is washed with acetone and dried.
  • The product is extracted with diethyl ether and water, followed by washing with sodium thiosulfate solution to remove any remaining impurities.
  • The final product is obtained by drying and removing the solvent .

Chemical Reactions Analysis

4-(Iodomethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium iodide, acetone, diethyl ether, and sodium thiosulfate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Iodomethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

4-(Iodomethyl)tetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as:

    4-(Bromomethyl)tetrahydro-2H-pyran-2-one: Similar in structure but with a bromine atom instead of iodine.

    4-(Chloromethyl)tetrahydro-2H-pyran-2-one: Contains a chlorine atom in place of iodine.

    4-(Hydroxymethyl)tetrahydro-2H-pyran-2-one: Features a hydroxyl group instead of a halogen atom

The uniqueness of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one lies in its reactivity and the specific types of reactions it can undergo due to the presence of the iodomethyl group.

Properties

CAS No.

129352-62-1

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

4-(iodomethyl)oxan-2-one

InChI

InChI=1S/C6H9IO2/c7-4-5-1-2-9-6(8)3-5/h5H,1-4H2

InChI Key

CNMFJHXOSFLPLM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC1CI

Origin of Product

United States

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